molecular formula C8H6N2OS2 B049019 N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide CAS No. 116855-73-3

N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide

Cat. No. B049019
M. Wt: 210.3 g/mol
InChI Key: UWNCYYSAPQELAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide, commonly known as BTSA1, is a small molecule inhibitor that has been shown to selectively target the activity of the protein, TRIP13. This protein plays a crucial role in the mitotic checkpoint, which ensures the proper separation of chromosomes during cell division. BTSA1 has been widely studied for its potential therapeutic applications in cancer treatment.

Mechanism Of Action

BTSA1 selectively binds to the ATP-binding pocket of TRIP13, inhibiting its activity and preventing proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, which ultimately results in apoptosis.

Biochemical And Physiological Effects

BTSA1 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.

Advantages And Limitations For Lab Experiments

One advantage of using BTSA1 in lab experiments is its selectivity for TRIP13, which allows for targeted inhibition of this protein. However, its potency may vary depending on the cell type and experimental conditions. Additionally, the multi-step synthesis process of BTSA1 can be time-consuming and costly.

Future Directions

1. Investigation of the potential of BTSA1 as a combination therapy with other targeted inhibitors.
2. Development of more efficient and cost-effective synthesis methods for BTSA1.
3. Exploration of the potential of BTSA1 for use in other diseases beyond cancer.
4. Investigation of the potential of BTSA1 for use in combination with immunotherapy.

Synthesis Methods

The synthesis of BTSA1 involves a multi-step process that begins with the reaction of 2-aminobenzenethiol and chloroacetic acid to form 2-(sulfanyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 2-chlorobenzoic acid, which is subsequently reacted with 2-aminobenzothiazole to form the desired product, BTSA1.

Scientific Research Applications

BTSA1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of TRIP13, which is overexpressed in a variety of cancer types. Inhibition of TRIP13 activity leads to mitotic checkpoint defects and ultimately cell death. BTSA1 has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

CAS RN

116855-73-3

Product Name

N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide

InChI

InChI=1S/C8H6N2OS2/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-4H,(H,9,11)(H,10,12)

InChI Key

UWNCYYSAPQELAU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC=O)SC(=S)N2

Canonical SMILES

C1=CC2=C(C=C1NC=O)SC(=S)N2

synonyms

Formamide, N-(2,3-dihydro-2-thioxo-6-benzothiazolyl)- (9CI)

Origin of Product

United States

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